molecular formula C7H7NO2 B081397 1,3-Benzodioxol-5-amine CAS No. 14268-66-7

1,3-Benzodioxol-5-amine

Cat. No. B081397
CAS RN: 14268-66-7
M. Wt: 137.14 g/mol
InChI Key: XGNXYCFREOZBOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Benzodioxol-5-amine serves as a precursor for synthesizing N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives through reactions with arylsulfonyl chlorides in a dilute aqueous sodium carbonate solution, further stirred with alkyl/aralkyl halides in DMF at room temperature to achieve the desired final compounds. These compounds have been structurally confirmed by IR, 1H-NMR, and EIMS spectral data, showcasing the versatility of 1,3-Benzodioxol-5-amine in facilitating diverse chemical syntheses (Aziz‐ur‐Rehman et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxol-5-amine derivatives has been explored through X-ray and DFT studies. These analyses provide insights into the compound's geometry, intramolecular as well as intermolecular hydrogen bonding, and crystallization behavior, contributing to a comprehensive understanding of its structural characteristics and stability under various conditions (R. Dani et al., 2013).

Scientific Research Applications

  • Antibacterial Activity : Aziz-ur-Rehman et al. (2015) synthesized derivatives of 1,3-Benzodioxol-5-amine and evaluated their antibacterial activity. The study concluded that these compounds were moderately weak inhibitors compared to ciprofloxacin, a standard reference in antibacterial studies (Aziz‐ur‐Rehman et al., 2015).

  • Metabolism Studies : A study by Athersuch et al. (2007) investigated the metabolism of a derivative of 1,3-Benzodioxol-5-amine in rats, finding complex metabolic pathways with similarities to other methylenedioxyphenyl compounds (Athersuch et al., 2007).

  • Serotonin and Dopamine Release : Research by Johnson, Hoffman, and Nichols (1986) explored the impact of derivatives of 1,3-Benzodioxol-5-amine on serotonin and dopamine release in rat brain slices. The study provided insights into the neurological actions of these compounds (Johnson, Hoffman, & Nichols, 1986).

  • Photoinitiation Efficiency : Yang, Xu, Shi, and Nie (2012) investigated the influence of benzodioxole derivatives, including 1,3-Benzodioxol-5-amine, on the reactivity of a photoinitiator system. This research has implications for the development of new photoinitiating systems (Yang, Xu, Shi, & Nie, 2012).

  • Anticancer and Antibacterial Agents : Gupta et al. (2016) conducted eco-sustainable synthesis of 1,3-Benzodioxol-5-amine derivatives and evaluated them for their anticancer, antibacterial, and DNA binding potentials, identifying a potent compound for future studies (Gupta et al., 2016).

  • Free Radical Photopolymerization : Wang, Lu, Yin, Jiang, and Yu (2014) synthesized a hydrogen-abstraction photoinitiator based on 1,3-Benzodioxol-5-amine for free radical photopolymerization, highlighting its potential in avoiding the use of additional coinitiators (Wang, Lu, Yin, Jiang, & Yu, 2014).

  • Medical Imaging : A 1991 study by Hahn and Rupprecht explored the synthesis of 99mTc complexes with ligands derived from 1,3-Benzodioxol-5-amine, showing its potential in medical imaging applications (Hahn & Rupprecht, 1991).

  • Psychoactive Substance Research : Corkery et al. (2013) provided an overview of MDAI, a psychoactive substance structurally similar to 1,3-Benzodioxol-5-amine, including its toxicity and psychopharmacological characteristics (Corkery, Elliott, Schifano, Corazza, & Ghodse, 2013).

  • Drug Discrimination Assay in Rats : Nichols, Hoffman, Oberlender, Jacob, and Shulgin (1986) evaluated the effects of 1,3-Benzodioxol-5-amine derivatives in a drug discrimination assay, contributing to the understanding of their psychoactive effects (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).

Safety And Hazards

1,3-Benzodioxol-5-amine is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation. It is toxic if inhaled and harmful if swallowed or in contact with skin .

properties

IUPAC Name

1,3-benzodioxol-5-amine
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InChI

InChI=1S/C7H7NO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4,8H2
Source PubChem
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InChI Key

XGNXYCFREOZBOL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
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DSSTOX Substance ID

DTXSID8065743
Record name 1,3-Benzodioxol-5-amine
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Molecular Weight

137.14 g/mol
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Physical Description

Dark brown flakes; [Aldrich MSDS]
Record name 1,3-Benzodioxol-5-amine
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Product Name

1,3-Benzodioxol-5-amine

CAS RN

14268-66-7
Record name Benzodioxol-5-amine
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Record name 1,3-Benzodioxol-5-amine
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Record name 3,4-(methylenedioxy)aniline
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Record name 1,3-BENZODIOXOL-5-AMINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 38 gms. of 1-nitro-3,4-methylenedioxybenzene in 75 mls. of absolute ethanol is added 1.5 gms. of 5% palladium on carbon. The resulting mixture is hydrogenated at approximately 4 atmospheres pressure of hydrogen and ambient temperature for 4 hours. The catalyst is removed by filtration and the filtrate concentrated to a syrup. Trituration of the syrup with petroleum ether (b.p. 30°-60°C.) causes solidification and recrystallization from the same solvent provides 1-amino-3,4-methylenedioxybenzene, m.p. 37°C.
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Synthesis routes and methods III

Procedure details

This compound was prepared by the procedure described in Example 1, except that the potassium carbonate was omitted. From 80 mg. of mitomycin A and 0.1 ml. of 3,4-methylenedioxyaniline was obtained 50 mg. (48% yield) of the desired product having a melting point of 86°-88° C. (decomposition) and providing the following analysis:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
A Siddiqa, MA Abbasi, SZ Siddiqui… - Pakistan Journal of …, 2015 - search.ebscohost.com
3-Benzodioxol-5-amine (1) was used as a precursor to synthesize N-alkyl/aralkyl-N-(1, 3-benzodioxol-5-yl) arylsulfonamide derivatives, 7a-b to 9a-b. The molecule 1 was reacted with …
Number of citations: 0 search.ebscohost.com
AS Aziz-ur-Rehman, MA Abbasi, SZ Siddiqui, H Khalid… - academia.edu
3-Benzodioxol-5-amine (1) was used as a precursor to synthesizeN-alkyl/aralkyl-N-(1, 3-benzodioxol-5-yl) arylsulfonamide derivatives, 7a-b to 9a-b. The molecule 1 was reacted with …
Number of citations: 4 www.academia.edu
G Boyer, F Chatel, JP Galy - Arkivoc, 2000 - arkat-usa.org
We describe the preparation of new substituted dioxolo [4, 5-b] phenothiazines by two slightly different reaction sequences. N-Arylation of [1, 3] benzodioxol-5-amine with organolead or …
Number of citations: 10 www.arkat-usa.org
KM Khan, I Ahmad, S Afzal - J Chem Soc Pakistan, 2015 - researchgate.net
Sulfonamides are biologically active compounds with broad spectrum of activities. In the presented research, a small collection of N–alkyl/aralkyl substituted sulfonamides have been …
Number of citations: 2 www.researchgate.net
MI Lavrov, PN Veremeeva, EA Golubeva… - Mendeleev …, 2022 - Elsevier
Two new potent AMPA receptor allosteric modulators, 6-(1,3-benzodioxol-5-yl)-1,11-dimethyl-3,6,9-triazatri-cyclo[7.3.1.1 ]tetradecane-4,8,12-trione and -4,8-dione were synthesized …
Number of citations: 5 www.sciencedirect.com
R Labruère, P Helissey, S Desbène‐Finck… - Helvetica Chimica …, 2013 - Wiley Online Library
In the context of our aim of discovering new antitumor drugs among synthetic γ‐lactone‐ and γ‐lactam‐fused 1‐methylquinolin‐4(1H)‐ones, we developed a rapid access to 5‐methyl‐1,…
Number of citations: 2 onlinelibrary.wiley.com
AM George Thompson, O Ursu, P Babkin, CV Iancu… - Scientific reports, 2016 - nature.com
GLUT5, a fructose-transporting member of the facilitative glucose transporter (GLUT, SLC2) family, is a therapeutic target for diabetes and cancer but has no potent inhibitors. We …
Number of citations: 58 www.nature.com
J Włodarczyk, M Włodarczyk, M Zielińska… - Pharmacological …, 2021 - Springer
Background Despite the fact that colorectal cancer (CRC) is one of the most commonly diagnosed cancers in men and women, its current treatment remains unsatisfactory and therefore …
Number of citations: 13 link.springer.com
J Tripp, C Essl, CV Iancu, E Boles, J Choe, M Oreb - Scientific Reports, 2017 - nature.com
Human GLUT5 is a fructose-specific transporter in the glucose transporter family (GLUT, SLC2 gene family). Its substrate-specificity and tissue-specific expression make it a promising …
Number of citations: 29 www.nature.com
X Hu, X Chen, Y Shao, H Xie, Y Deng, Z Ke… - ACS …, 2018 - ACS Publications
An unusual cobalt(III)-catalyzed cross-coupling/cyclization of aryl C–H bonds of N-nitrosoanilines with α-diazo-β-ketoesters has been achieved. This protocol features a unique …
Number of citations: 98 pubs.acs.org

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